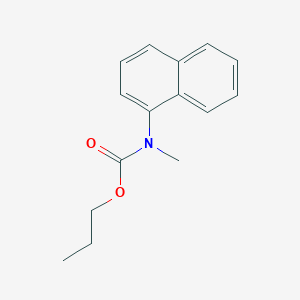
Propyl methyl(naphthalen-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl methyl(naphthalen-1-yl)carbamate is an organic compound with the molecular formula C15H17NO2 It is a derivative of carbamic acid, where the hydrogen atom of the carbamate group is replaced by a propyl group, and the nitrogen atom is substituted with a methyl group attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of propyl methyl(naphthalen-1-yl)carbamate typically begins with naphthalen-1-amine, propyl chloroformate, and methyl isocyanate.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, and at temperatures ranging from 0°C to room temperature to ensure the stability of the intermediates and the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Propyl methyl(naphthalen-1-yl)carbamate can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, propyl methyl(naphthalen-1-yl)carbamate is used as a building block for the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity, particularly those enzymes that interact with carbamate groups. It can also serve as a model compound for studying the metabolism and toxicity of carbamates in living organisms.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure can be modified to enhance its pharmacological properties, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism by which propyl methyl(naphthalen-1-yl)carbamate exerts its effects involves the interaction of its carbamate group with specific molecular targets. In biological systems, it can inhibit the activity of enzymes such as acetylcholinesterase by carbamylating the active site, leading to the accumulation of acetylcholine and subsequent physiological effects. The naphthalene ring can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-1-yl N-methylcarbamate: Similar structure but lacks the propyl group.
Phenyl N-methylcarbamate: Contains a phenyl ring instead of a naphthalene ring.
Ethyl methyl(naphthalen-1-yl)carbamate: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
Propyl methyl(naphthalen-1-yl)carbamate is unique due to the presence of both a propyl group and a naphthalene ring, which confer distinct chemical and physical properties. The propyl group increases the compound’s hydrophobicity, enhancing its ability to interact with lipid membranes and hydrophobic protein pockets. The naphthalene ring provides a rigid, planar structure that can participate in π-π interactions, making it useful in the design of molecules with specific binding properties.
Propiedades
Número CAS |
114090-34-5 |
|---|---|
Fórmula molecular |
C15H17NO2 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
propyl N-methyl-N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C15H17NO2/c1-3-11-18-15(17)16(2)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,3,11H2,1-2H3 |
Clave InChI |
LRLVCIYUHGMNQP-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)N(C)C1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


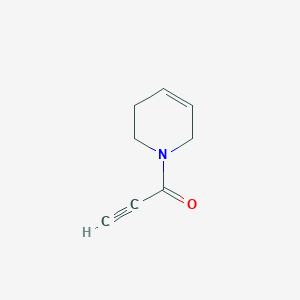
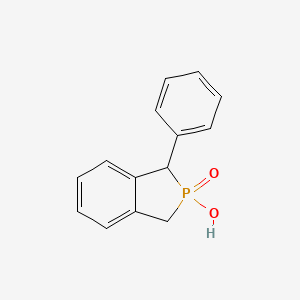
![2-[(Benzyloxy)imino]propanal](/img/structure/B14309309.png)
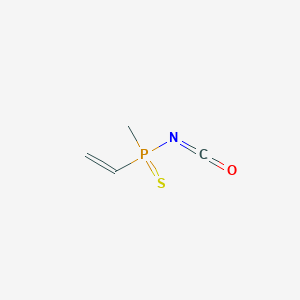



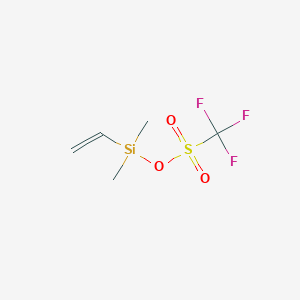
![Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate](/img/structure/B14309342.png)
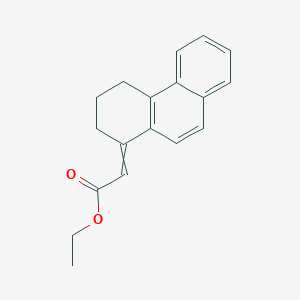
![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)

![3,3'-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid)](/img/structure/B14309354.png)
![Diphenyl [(phenylsulfanyl)methyl]phosphonate](/img/structure/B14309361.png)
